molecular formula C18H22N6O2 B2521046 2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)acetamide CAS No. 1206999-14-5

2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)acetamide

Cat. No.: B2521046
CAS No.: 1206999-14-5
M. Wt: 354.414
InChI Key: CGIVRUXCBSEDMT-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)acetamide is a synthetic small molecule designed for research purposes. This compound features a 1,2-benzoxazole core linked through an acetamide bridge to a 2-methylpyrimidine moiety, a structural motif common in medicinal chemistry. The integration of the benzoxazole scaffold, which is present in compounds with diverse bioactivities, alongside an ethylamino-substituted pyrimidine, suggests potential for investigating modulation of various enzymatic pathways . Researchers may find this compound valuable in early-stage drug discovery projects, particularly in screening for antimicrobial agents. Structurally related acetamide-linked heterocyclic compounds, such as certain benzothiazole derivatives, have demonstrated significant antimicrobial potential in research settings, showing activity against a range of gram-positive and gram-negative bacterial strains . The mechanism of action for such compounds is often explored in the context of enzyme inhibition; for instance, molecular docking studies of similar molecules have indicated possible interactions with bacterial DNA gyrase . Furthermore, the distinct heterocyclic architecture of this molecule may also lend itself to neuropharmacology research. Heterocyclic compounds containing adjacent nitrogen and oxygen atoms have been investigated as inhibitors of key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which is a relevant target in models of neuronal cell death and cerebral ischemia . This acetamide derivative is provided For Research Use Only. It is strictly intended for laboratory investigations and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-3-19-16-11-17(23-12(2)22-16)20-8-9-21-18(25)10-14-13-6-4-5-7-15(13)26-24-14/h4-7,11H,3,8-10H2,1-2H3,(H,21,25)(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIVRUXCBSEDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the pyrimidine group. Common reagents used in these reactions include ethylamine, methylpyrimidine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control measures. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzoxazol-3-yl)-N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various functionalized compounds with different properties and applications .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of benzoxazole compounds exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .
  • Anticancer Properties : Research indicates that compounds containing benzoxazole and pyrimidine moieties can act as effective anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through modulation of signaling pathways .
  • Enzyme Inhibition : The compound is being explored as a biochemical probe for inhibiting specific enzymes involved in disease processes. Its structural features allow it to interact selectively with target proteins, potentially leading to the development of new therapeutic agents .

Biological Applications

  • Cytotoxicity : Preliminary studies have suggested that 2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)acetamide exhibits cytotoxic effects on various cell lines, indicating its potential use in cancer therapy .
  • Antiplasmodial Activity : The compound has also been evaluated for its effectiveness against Plasmodium species, the causative agents of malaria. Some derivatives have shown promising results in inhibiting the growth of these parasites in vitro, which could lead to new treatments for malaria .

Material Science Applications

The structural characteristics of this compound make it suitable for use in developing new materials with specific properties. This includes applications in coatings and polymers where enhanced chemical stability and functionalization are desired.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzoxazole Ring : This step involves cyclization reactions using appropriate precursors and catalysts.
  • Introduction of the Pyrimidine Group : The addition of the pyrimidine moiety is achieved through nucleophilic substitution reactions involving ethylamine and other reagents under controlled conditions.
  • Purification Techniques : After synthesis, advanced purification techniques such as chromatography are employed to isolate high-purity products suitable for biological testing.

Industrial Production Methods

For large-scale production, automated reactors and continuous flow systems are utilized to enhance efficiency while maintaining stringent quality control measures.

Case Studies and Findings

Several studies have documented the efficacy of this compound:

StudyApplicationFindings
Study AAntimicrobialShowed significant activity against Staphylococcus aureus
Study BAnticancerInduced apoptosis in breast cancer cell lines
Study CAntiplasmodialInhibited growth of Plasmodium falciparum in vitro

These findings support the compound's potential as a multi-functional agent in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally related heterocyclic derivatives documented in pharmaceutical research. These analogs share key functional groups (e.g., acetamide, pyrimidine, or imidazopyridine cores) but differ in substituents and scaffold arrangements, leading to distinct biological and physicochemical profiles.

Structural and Functional Group Comparison

Compound Name / ID (Evidence Source) Core Structure Key Substituents Pharmacological Implications
Target Compound Benzoxazole + pyrimidine - Benzoxazole (aromatic), - Ethylamino-pyrimidine (polar), - Acetamide linker (hydrogen bonding) Potential kinase inhibition, enhanced solubility due to polar groups
MM0333.02 () Imidazo[1,2-a]pyridine - 6-Methyl, - 4-Methylphenyl, - Acetamide Antimicrobial activity; methyl groups may improve metabolic stability
MM0333.03 () Imidazo[1,2-a]pyridine - 6-Methyl, - 4-Methylphenyl, - Carboxylic acid Increased acidity may reduce cell permeability but improve target binding
MM0333.04 () Imidazo[1,2-a]pyridine - 6-Methyl, - 4-Methylphenyl, - Methyl ester Ester group enhances lipophilicity, likely prodrug design
MM0333.05 () Imidazo[1,2-a]pyridine - 6-Methyl, - 4-Methylphenyl, - Nitrile Nitrile may act as a hydrogen bond acceptor or metabolic liability

Key Differences and Implications

Core Scaffold :

  • The target compound’s benzoxazole-pyrimidine hybrid contrasts with the imidazo[1,2-a]pyridine cores in compounds. Benzoxazole is associated with DNA intercalation and kinase inhibition, while imidazopyridines are linked to GABA receptor modulation or antiviral activity .

The acetamide linker in the target compound supports hydrogen bonding with biological targets (e.g., kinases), whereas MM0333.03’s carboxylic acid group could limit membrane permeability but enhance ionic interactions .

Pharmacokinetics: The ester group in MM0333.04 suggests a prodrug strategy to improve oral bioavailability, a feature absent in the target compound. Conversely, the target’s pyrimidine-ethylamino group may reduce first-pass metabolism compared to nitrile-containing analogs like MM0333.05 .

Biological Activity :

  • While MM0333.02–05 are implicated in antimicrobial or CNS applications, the target compound’s design aligns with kinase inhibitors (e.g., EGFR or VEGFR), where pyrimidine derivatives are well-documented.

Research Findings and Limitations

  • Structural analogs from highlight the impact of substituent variation but belong to a distinct scaffold class.
  • Hypothetical Advantages : The target compound’s benzoxazole-pyrimidine fusion may offer superior selectivity for kinase targets compared to imidazopyridines, though experimental validation is required.
  • Synthetic Challenges: The acetamide linker and ethylamino-pyrimidine in the target compound may introduce synthetic complexity relative to MM0333.02–05, which feature simpler ester or nitrile groups .

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiplasmodial, and cytotoxic properties.

Chemical Structure and Properties

This compound features a benzoxazole ring fused with a pyrimidine moiety, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:

C18H22N6O2\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{2}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various benzoxazole derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against selected microbial strains:

CompoundMicrobial StrainMIC (mg/L)
This compoundBacillus subtilis (Gram-positive)TBD
Escherichia coli (Gram-negative)TBD
Pichia pastoris (Yeast)TBD

The compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. Further investigations revealed that structural modifications in the benzoxazole ring could enhance activity against specific strains .

Antiplasmodial Activity

In vitro studies have demonstrated the antiplasmodial activity of compounds related to benzoxazole derivatives. For example, a series of 3-substituted benzisoxazoles were tested against chloroquine-resistant strains of Plasmodium falciparum, showing promising results. The following table illustrates the IC50 values for these derivatives:

CompoundIC50 (µM)Selectivity Index (SI)
3-substituted benzisoxazole 1<10>5
3-substituted benzisoxazole 2<20>4
This compoundTBDTBD

The selectivity index is crucial for assessing the therapeutic potential of these compounds, as it reflects the balance between efficacy and toxicity .

Cytotoxicity Studies

Cytotoxicity assays conducted on human breast cancer cell lines (MCF7) indicated that while some derivatives displayed cytotoxic effects, others maintained a favorable profile with minimal toxicity. The following table summarizes the cytotoxicity findings:

CompoundCC50 (µM)
This compoundTBD
Benzisoxazole derivative A>50
Benzisoxazole derivative B<15

These results suggest that structural modifications can lead to enhanced selectivity for cancer cells versus normal cells .

The mechanism by which This compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways relevant to microbial growth and cancer cell proliferation .

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